2-(2-Propoxyphenyl)ethanol
Overview
Description
2-(2-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2. It is a pale-yellow to yellow-brown liquid that is used in various chemical applications. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with a propoxy group at the ortho position.
Scientific Research Applications
2-(2-Propoxyphenyl)ethanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds like ethanol and phenoxyethanol have been shown to interact with gaba receptors, glycine receptors, and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . These targets play crucial roles in various physiological processes, including neurotransmission and drug metabolism.
Mode of Action
For instance, ethanol’s sedative effects are mediated through binding to GABA and glycine receptors, and it also inhibits NMDA receptor functioning .
Biochemical Pathways
Related compounds like 2-phenylethanol are known to be produced via the ehrlich pathway, which involves the bioconversion of l-phenylalanine . This pathway could potentially be affected by the presence of 2-(2-Propoxyphenyl)ethanol.
Pharmacokinetics
It’s worth noting that ethanol, a related compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 enzyme .
Result of Action
Related compounds like phenoxyethanol have been shown to induce hepatotoxicity, renal toxicity, and hemolysis at certain dosages .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as dosage, the presence of other substances, and individual genetic variations .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Propoxyphenyl)ethanol are not well-studied. It can be inferred from its structure that it may interact with various enzymes and proteins. As an alcohol, it may undergo reactions similar to other alcohols, such as oxidation .
Cellular Effects
It is known that alcohols can have various effects on cells, including disrupting the physical structure of membranes .
Molecular Mechanism
Alcohols typically undergo oxidation reactions, which can be catalyzed by enzymes such as alcohol dehydrogenase .
Temporal Effects in Laboratory Settings
It is known that ethanol, a related compound, shows a decrease in concentration starting at 28 days under refrigeration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied. Animal models are commonly used to study the effects of related compounds, such as ethanol .
Metabolic Pathways
Ethanol, a related compound, is metabolized primarily in the liver through pathways involving alcohol dehydrogenase and aldehyde dehydrogenase .
Transport and Distribution
Due to its amphiphilic nature, it is likely to distribute in both aqueous and lipid environments .
Subcellular Localization
Given its amphiphilic nature, it may be able to passively diffuse across cell membranes and distribute throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-bromoethylbenzene with propanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the propoxy group, followed by reduction to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Comparison with Similar Compounds
Phenoxyethanol: Similar in structure but with a phenoxy group instead of a propoxy group.
2-Phenylethanol: Lacks the propoxy group, making it less hydrophobic.
Benzyl Alcohol: Contains a benzyl group instead of a propoxyphenyl group.
Uniqueness: 2-(2-Propoxyphenyl)ethanol is unique due to the presence of the propoxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific hydrophobic interactions are desired.
Properties
IUPAC Name |
2-(2-propoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-9-13-11-6-4-3-5-10(11)7-8-12/h3-6,12H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDZCOBYOSDNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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